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Compound of Interest

Compound Name: Olivil 4'-O-glucoside
CAS No.: 76880-93-8
Cat. No.: B1163482
Get Quote
. J

Executive Summary

Olivil 4'-O-glucoside (C26H34012, MW 538.54 Da) presents specific analytical challenges
due to its isomeric similarity to other lignan glycosides (e.g., pinoresinol glucosides). Accurate
identification requires distinguishing between the tetrahydrofuran (THF) core of olivil and the
bis-tetrahydrofuran core of its isomers. This guide compares high-resolution mass spectrometry
(HRMS) against standard low-resolution techniques, establishing HRMS as the superior
method for structural elucidation while validating Triple Quadrupole (QqQ) systems for routine
quantification.

Structural Context & Isomeric Challenges

Olivil is a mono-tetrahydrofuran lignan. Unlike pinoresinol (a bis-tetrahydrofuran), olivil
possesses an acyclic diol segment adjacent to the THF ring. This structural difference dictates
its fragmentation pathway, specifically the propensity for water loss and specific cross-ring
cleavages.

» Analyte: Olivil 4'-O-glucoside[1][2]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1163482#bc-rfq
https://www.benchchem.com/product/b1163482/docs?utm_src=pdf-body#comparative-guide-mass-spectrometry-identification-of-olivil-4-o-glucoside
https://www.benchchem.com/product/b1163482/docs?utm_src=pdf-body#comparative-guide-mass-spectrometry-identification-of-olivil-4-o-glucoside
https://pdf.benchchem.com/1233/Luteolin_4_o_glucoside_Application_Notes_for_Use_as_an_Analytical_Standard.pdf
https://pdf.benchchem.com/1233/Application_Note_Quantitative_Analysis_of_Luteolin_4_o_glucoside_using_HPLC_MS_MS.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163482?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

e Formula: C26H34012

e Monoisotopic Mass: 538.2050 Da

o Key Structural Feature: 7,9":7',9-epoxylignan skeleton (mono-THF) with a glucose moiety at

the C4' position.

Methodology Comparison: Identification Strategies

The following table compares the performance of three primary analytical "alternatives” for

identifying this compound.

Table 1: Analytical Performance Matrix

Feature

Strategy A: HRMS
(Q-TOF/Orbitrap)

Strategy B: Triple
Quad (QqQ)

Strategy C: NMR
Spectroscopy

Primary Utility

Structural
Confirmation
(Unknown ID)

Quantification

(Routine Analysis)

Stereochemistry
(Absolute Config)

< 5 ppm (Essential for

Unit Resolution (Not

Mass Accuracy - N/A
formula) specific)
o ) ) Low (mg levels
Sensitivity High (pg levels) Very High (fg levels) )
required)
Superior

Differentiation

Excellent (via MS/MS

patterns)

Moderate (requires

authentic std)

(distinguishes

stereoisomers)

Throughput

Medium

High

Very Low

Expert Insight: For initial identification in complex matrices, Strategy A (HRMS) is the

mandatory starting point. Strategy B is only valid after the fragmentation pattern has been

confirmed by Strategy A.

Experimental Protocol (Self-Validating System)
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To ensure reproducibility, the following protocol includes "Checkpoints” that validate the system
performance.

Sample Preparation[2][3][4][5]
o Extraction: Extract 100 mg of plant powder with 10 mL 70% Methanol.
» Homogenization: Ultrasonicate for 30 min at <40°C to prevent glycoside hydrolysis.

o Clarification: Centrifuge at 12,000 rpm for 10 min. Filter supernatant through a 0.22 um
PTFE membrane.

o Checkpoint: The filtrate must be clear. Cloudiness indicates lipid contamination which
suppresses ionization.

LC-MS Conditions[4][5]
e Column: C18 Reverse Phase (e.g., ACQUITY UPLC HSS T3, 1.8 um, 2.1 x 100 mm).
» Mobile Phase:
o (A) 0.1% Formic Acid in Water (Promotes protonation/ionization).
o (B) Acetonitrile.
e Gradient: 5% B (0-1 min)
30% B (10 min)
95% B (12 min).

 lonization: Electrospray lonization (ESI) in Negative Mode (ESI-).

o Why Negative Mode? Phenolic hydroxyls deprotonate readily, offering 10-50x higher
sensitivity than positive mode for this compound class.

Mass Fragmentation Analysis

The identification of Olivil 4'-O-glucoside relies on a specific cascade of bond cleavages.[3]
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Precursor lon Selection

In negative mode, the deprotonated molecular ion [M-H]~ at m/z 537.19 is the primary
precursor.

o Note: A formate adduct [M+HCOOQ]~ at m/z 583 may be observed if ammonium formate is
used in the mobile phase.

Fragmentation Pathway (MS/MS)

The collision-induced dissociation (CID) follows a predictable "stripping” mechanism:
e Primary Cleavage (Deglycosylation): The weakest bond is the O-glycosidic linkage.
o Transition: m/z 537

m/z 375 (Neutral loss of 162 Da: Anhydroglucose).

o Significance: Confirms the presence of a hexose sugar.[3]

o Secondary Cleavage (Aglycone Fragmentation): The aglycone (Olivil, m/z 375) undergoes
fragmentation at the THF ring and hydroxymethyl groups.

o Transition: m/z 375

m/z 345 (Neutral loss of 30 Da: CH20). This is characteristic of lignans with hydroxymethyl
groups on the THF ring.

o Diagnostic Cleavage (Skeleton Scission):

o m/z 195 and m/z 179: These ions represent the cleavage of the lignan backbone,
generating guaiacyl (methoxy-phenolic) fragments.

o Differentiation: Bis-THF lignans (like Pinoresinol) typically yield a dominant m/z 151. The
presence of m/z 195 is more indicative of the mono-THF/diol structure of Olivil.

Visualization of Fragmentation Pathway
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Precursor lon [M-H]~
m/z 537.19

(Olivil 4'-O-glucoside)

Neutral Loss: 162 Da
(Glucose)

Aglycone lon [M-H-Glc]~
m/z 375.14
(Olivil)

I
Neutral Loss: 30 Da :C8-C8‘ Cleavage \\\ C8-C8' Cleavage
I

(CH20) .
N
Fragment [M-H-Glc-CH20]~ Guaiacyl Fragment A Guaiacyl Fragment B
m/z 345.13 m/z 195 m/z 179
(Loss of Formaldehyde) (Backbone Cleavage) (Demethylated Cleavage)

Click to download full resolution via product page

Caption: ESI(-) MS/MS fragmentation pathway of Olivil 4'-O-glucoside showing the
characteristic deglycosylation followed by lignan skeleton cleavage.

Comparison with Isomers

Table 2: Spectral Differentiation
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Precursor Key Product Key Product Diagnostic
Compound
(m/z) lon1 lon 2 Feature
o ) Loss of CH20
Olivil 4'-O- 195 (Guaiacyl-
) 537 375 (Aglycone) (30 Da) from
glucoside C3)
aglycone
) ) ) Bis-THF ring is
Pinoresinol 4-O- 151 (Guaiacyl-
] 519 357 (Aglycone) more stable; m/z
glucoside C2) )
151 dominant
Acyclic
Secoisolariciresi backbone;
523 361 (Aglycone) 165 o
nol Glc distinct
fragmentation

Note: Olivil glucoside is 18 Da heavier than Pinoresinol glucoside due to the "open" hydrated

nature of the mono-THF ring (hydration of the second furan ring). This mass difference is the

primary differentiator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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